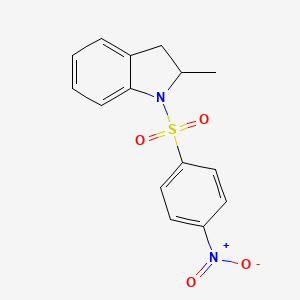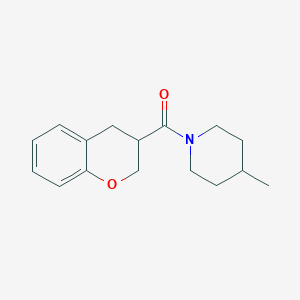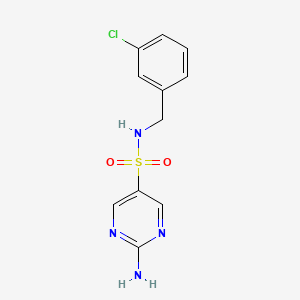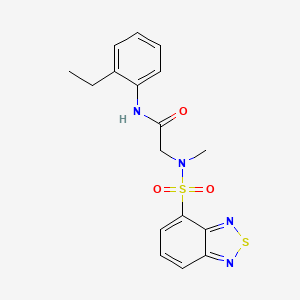
2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole, also known as MI-773, is a small molecule inhibitor of the p53-MDM2 interaction. This interaction is crucial for the regulation of the tumor suppressor protein p53, which plays a critical role in preventing the development of cancer. MI-773 has been shown to have potent antitumor activity in preclinical studies, making it a promising candidate for cancer therapy.
Mechanism of Action
2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole works by inhibiting the interaction between p53 and MDM2, which is critical for the regulation of p53. When p53 is activated, it can induce cell cycle arrest or apoptosis, preventing the development of cancer. However, MDM2 can bind to p53 and inhibit its activity, allowing cancer cells to proliferate. By inhibiting the p53-MDM2 interaction, 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole can activate p53 and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to have a variety of biochemical and physiological effects in cancer cells. It can induce the expression of p53 target genes, leading to cell cycle arrest and apoptosis. 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole can also inhibit the expression of genes involved in cell proliferation, angiogenesis, and metastasis. In addition, 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole is its potency and specificity for the p53-MDM2 interaction. This makes it a valuable tool for studying the role of p53 in cancer and for developing new cancer therapies. However, 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole has some limitations in lab experiments, including its low solubility and stability in aqueous solutions. This can make it difficult to administer and study in vivo.
Future Directions
There are several future directions for the development of 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole and related compounds. One area of research is the optimization of the pharmacokinetics and pharmacodynamics of 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole, to improve its efficacy and reduce its toxicity. Another area is the identification of biomarkers that can predict the response to 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole, allowing for personalized cancer therapy. Finally, there is potential for the development of combination therapies that incorporate 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole with other cancer drugs, to enhance its antitumor activity.
Synthesis Methods
The synthesis of 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole involves several steps, starting with the reaction of 4-nitrobenzenesulfonyl chloride with 2-methylindole to form the corresponding sulfonamide. This intermediate is then reduced to the corresponding sulfonamide hydrazine, which is further reacted with the appropriate aldehyde to form the final product. The synthesis of 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole has been optimized to achieve high yields and purity, making it a viable candidate for further development.
Scientific Research Applications
2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole has been extensively studied in preclinical models of cancer, where it has demonstrated potent antitumor activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. 2-methyl-1-(4-nitrobenzenesulfonyl)-2,3-dihydro-1H-indole has also been shown to be effective against a variety of cancer types, including breast, lung, and colon cancer.
properties
IUPAC Name |
2-methyl-1-(4-nitrophenyl)sulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-11-10-12-4-2-3-5-15(12)16(11)22(20,21)14-8-6-13(7-9-14)17(18)19/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNHYXIFAVSLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B7451853.png)


![N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B7451890.png)



![N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451911.png)

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451927.png)
![5-keto-3,7-dimethyl-N-[3-(trifluoromethyl)phenyl]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451932.png)
![1-(2,5-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451938.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7451943.png)